CL-82198

Catalog No.
S523939
CAS No.
307002-71-7
M.F
C17H22N2O3
M. Wt
302.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CL-82198

CAS Number

307002-71-7

Product Name

CL-82198

IUPAC Name

N-(4-morpholin-4-ylbutyl)-1-benzofuran-2-carboxamide

Molecular Formula

C17H22N2O3

Molecular Weight

302.37 g/mol

InChI

InChI=1S/C17H22N2O3/c20-17(16-13-14-5-1-2-6-15(14)22-16)18-7-3-4-8-19-9-11-21-12-10-19/h1-2,5-6,13H,3-4,7-12H2,(H,18,20)

InChI Key

KUJQEQAVMNFFAO-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

CL82198, N-(4-(4-morpholinyl)butyl)-2-benzofurancarboxamide

Canonical SMILES

C1COCCN1CCCCNC(=O)C2=CC3=CC=CC=C3O2

The exact mass of the compound CL 82198 hydrochloride is 302.163 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 727677. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Oxazines - Morpholines - Supplementary Records. It belongs to the ontological category of benzofurans in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

CL-82198 (CAS: 307002-71-7) is a highly selective, non-zinc-chelating inhibitor of matrix metalloproteinase-13 (MMP-13), a critical enzyme involved in collagen degradation and tissue remodeling . Unlike conventional broad-spectrum metalloproteinase inhibitors that rely on hydroxamic acid groups to bind catalytic zinc, CL-82198 achieves its specificity by docking exclusively into the deep S1' pocket of MMP-13 [1]. For procurement teams and principal investigators, this compound represents the benchmark reagent for isolating MMP-13-dependent pathways in complex biological matrices, offering a distinct material advantage over pan-MMP inhibitors that confound experimental outcomes through off-target cross-reactivity .

Substituting CL-82198 with generic, broad-spectrum MMP inhibitors—such as marimastat, batimastat, or ilomastat—fundamentally compromises the integrity of target-specific assays [1]. These generic alternatives utilize a zinc-chelating mechanism that indiscriminately suppresses a wide range of metalloenzymes, including MMP-1, MMP-2, MMP-9, and TNF-α converting enzyme (TACE)[2]. In procurement contexts, selecting a pan-MMP inhibitor when MMP-13 specific data is required necessitates complex downstream deconvolution and increases the risk of off-target cellular toxicity. CL-82198's distinct S1' pocket-binding profile ensures that closely related collagenases and gelatinases remain active, making it non-interchangeable for studies demanding high-fidelity single-target validation [2].

Workflow Fit: Absolute Target Selectivity vs. Broad-Spectrum Inhibitors

CL-82198 demonstrates absolute selectivity for MMP-13, producing targeted inhibition without affecting closely related matrix metalloproteinases[1]. In head-to-head functional assays, CL-82198 exhibits an IC50 of 10 µM for MMP-13 while showing zero detectable activity against MMP-1 or MMP-9. Conversely, the benchmark broad-spectrum comparator batimastat indiscriminately inhibits interstitial collagenase (MMP-1) at 3 nM and type IV collagenases (MMP-2/9) at 4 nM [2]. For procurement, this stark contrast dictates that CL-82198 must be purchased when isolating the specific pathological role of MMP-13 from general tissue remodeling processes.

Evidence DimensionCross-MMP Inhibition Profile
Target Compound DataCL-82198: IC50 = 10 µM (MMP-13); No activity against MMP-1 or MMP-9.
Comparator Or BaselineBatimastat: IC50 = 3 nM (MMP-1), 4 nM (MMP-9).
Quantified Difference100% selectivity for MMP-13 vs. pan-inhibition across MMP classes.
ConditionsIn vitro enzymatic cleavage assays.

Eliminates the confounding variable of off-target collagenase inhibition, which is critical for validating MMP-13 as a standalone therapeutic target.

Reproducibility: Elimination of Metalloenzyme Cross-Reactivity via Non-Zinc Chelation

The structural mechanism of CL-82198 provides a critical workflow advantage by avoiding the catalytic zinc ion entirely, instead binding within the extended S1' pocket of MMP-13 [1]. Traditional hydroxamate-based inhibitors (e.g., ilomastat or marimastat) act as zinc chelators, which inadvertently inhibit other zinc-dependent enzymes such as TNF-α converting enzyme (TACE/ADAM17) [1]. CL-82198 displays 0% inhibition of TACE, ensuring that unrelated cytokine shedding pathways remain unperturbed during MMP-13 suppression . This makes CL-82198 the mandatory selection for whole-cell or in vivo assays where off-target TACE inhibition would skew inflammatory readouts.

Evidence DimensionTACE (ADAM17) Inhibition Activity
Target Compound DataCL-82198: No activity against TACE.
Comparator Or BaselineHydroxamate-based pan-MMP inhibitors (e.g., Ilomastat): Potent TACE inhibition.
Quantified DifferenceComplete elimination of TACE cross-reactivity.
ConditionsStructural NMR binding studies and enzymatic screening.

Prevents the accidental suppression of critical inflammatory and cytokine pathways, ensuring cleaner data in complex biological models.

Formulation Compatibility: Validated Processability for In Vivo Workflows

Beyond target specificity, CL-82198 offers highly characterized processability for complex in vivo dosing regimens, a frequent failure point for early-stage lipophilic inhibitors. The compound achieves stable solubility in anhydrous DMSO (up to 10 mg/mL) and is fully compatible with standard multi-component vehicle systems . For example, it readily forms a stable, clear working solution when formulated in a 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% ddH2O matrix, or a homogeneous suspension in CMC-Na. Compared to unoptimized analogs that suffer from unpredictable precipitation, CL-82198 guarantees reproducible dosing concentrations for long-term in vivo models.

Evidence DimensionIn Vivo Vehicle Compatibility
Target Compound DataCL-82198: Stable in DMSO/PEG300/Tween80/ddH2O or corn oil matrices.
Comparator Or BaselineUnformulated or generic lipophilic screening hits: High risk of aqueous precipitation.
Quantified DifferenceValidated multi-solvent stability up to 5-10 mg/mL working concentrations.
ConditionsLaboratory formulation protocols for animal model dosing.

Ensures reliable, precipitation-free administration in long-term animal studies, directly reducing material waste and experimental variability.

Osteoarthritis (OA) Progression and Joint Degeneration Models

CL-82198 is a highly suitable reagent for evaluating the specific role of MMP-13 in cartilage degradation. Because it does not inhibit MMP-1 or MMP-9 [1], researchers can selectively block MMP-13-mediated type II collagen cleavage without disrupting the baseline tissue repair mechanisms governed by other matrix metalloproteinases.

Tumor Metastasis and Cellular Migration Assays

In oncology research, distinguishing the distinct roles of various MMPs in extracellular matrix invasion is critical. CL-82198 allows investigators to isolate MMP-13's contribution to tumor cell migration without the confounding TACE/ADAM inhibition [2] that occurs when using broad-spectrum alternatives like marimastat.

Structural Biology and S1' Pocket-Targeted Drug Design

As a validated non-zinc-chelating binder of the extended S1' pocket [3], CL-82198 serves as a critical crystallographic and NMR benchmark. Procurement of this specific compound is essential for structural biology teams designing next-generation, highly selective allosteric or pocket-specific metalloproteinase inhibitors.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

302.16304257 Da

Monoisotopic Mass

302.16304257 Da

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Matrix Metalloproteinase Inhibitors

Pictograms

Irritant

Irritant

Other CAS

307002-71-7

Dates

Last modified: 08-15-2023
1: Wang M, Sampson ER, Jin H, Li J, Ke QH, Im HJ, Chen D. MMP13 is a critical target gene during the progression of osteoarthritis. Arthritis Res Ther. 2013 Jan 8;15(1):R5. doi: 10.1186/ar4133. PubMed PMID: 23298463; PubMed Central PMCID: PMC3672752.

Explore Compound Types